4-Butyldibenzothiophene
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Overview
Description
4-Butyldibenzothiophene is an organic compound belonging to the class of dibenzothiophenes, which are sulfur-containing heterocyclic compounds It consists of a dibenzothiophene core with a butyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Butyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding thiol or sulfide, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Butyldibenzothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Environmental Chemistry: Studied for its role in the desulfurization of fossil fuels, as sulfur compounds in fuels contribute to pollution.
Biology and Medicine: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Butyldibenzothiophene depends on its specific application. In desulfurization processes, it acts as a sulfur donor, undergoing oxidation to form sulfoxides and sulfones, which can be removed from fuels. In biological systems, its mechanism may involve interaction with cellular targets, leading to disruption of metabolic pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the butyl group.
4-Methyldibenzothiophene: A methyl-substituted derivative.
4,6-Dimethyldibenzothiophene: A dimethyl-substituted derivative.
Comparison: 4-Butyldibenzothiophene is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl-substituted counterparts, the butyl group provides increased hydrophobicity and may affect the compound’s interaction with other molecules and materials.
Properties
IUPAC Name |
4-butyldibenzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPDLQBMDMCYQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703423 |
Source
|
Record name | 4-Butyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147792-33-4 |
Source
|
Record name | 4-Butyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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